molecular formula C25H23ClFN5O4 B15012549 3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]adamantane-1-carboxamide

3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]adamantane-1-carboxamide

Cat. No.: B15012549
M. Wt: 511.9 g/mol
InChI Key: SQOPFQQLRVUPGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]adamantane-1-carboxamide is a complex organic compound that features a triazole ring, a fluorophenoxy group, and an adamantane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]adamantane-1-carboxamide typically involves multiple steps. One common method includes the reaction of 1,2,4-triazole with chlorinating agents like thionyl chloride to introduce the chloro group. This intermediate is then reacted with an adamantane derivative under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the triazole ring can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Substitution: Formation of substituted triazole derivatives.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of oxidized triazole derivatives.

Scientific Research Applications

3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]adamantane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The fluorophenoxy and nitrophenyl groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]adamantane-1-carboxamide is unique due to its adamantane core, which provides rigidity and enhances its stability. The combination of chloro, fluorophenoxy, and nitrophenyl groups contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H23ClFN5O4

Molecular Weight

511.9 g/mol

IUPAC Name

3-(3-chloro-1,2,4-triazol-1-yl)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]adamantane-1-carboxamide

InChI

InChI=1S/C25H23ClFN5O4/c26-23-28-14-31(30-23)25-11-15-5-16(12-25)10-24(9-15,13-25)22(33)29-18-6-19(32(34)35)8-21(7-18)36-20-3-1-17(27)2-4-20/h1-4,6-8,14-16H,5,9-13H2,(H,29,33)

InChI Key

SQOPFQQLRVUPGT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=CC(=CC(=C5)OC6=CC=C(C=C6)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.